(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured amino group, a 2-bromo-substituted benzyl moiety, and an isopropyl group attached to the nitrogen atom. The compound’s backbone consists of a 3-methyl-butyramide structure, contributing to its stereochemical and electronic properties. Its molecular formula is C₁₅H₂₂BrN₂O, with a molecular weight of ~329.26 g/mol.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBDHKWZYXBQJ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
-
Starting Material : (S)-2-Amino-3-methylbutyric acid.
-
Amide Formation : Reaction with isopropylamine using ethyl chloroformate to form the mixed anhydride, followed by coupling with 2-bromo-benzylamine.
-
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amidation.
Reaction Conditions :
Mechanistic Insights
The mixed anhydride intermediate (formed via reaction with ethyl chloroformate) facilitates nucleophilic attack by the benzylamine, ensuring high amide bond formation efficiency. Stereochemical integrity is maintained through low-temperature conditions and aprotic solvents.
Route 2: Enantioselective Catalytic Amination
Asymmetric Synthesis via Chiral Catalysts
A metal-catalyzed approach using palladium complexes with chiral ligands (e.g., BINAP) enables direct amination of ketone precursors:
-
Substrate : 3-Methyl-N-(2-bromo-benzyl)-butyramide ketone.
-
Catalyst : Pd(OAc)₂/(R)-BINAP system.
-
Ammonia Source : Benzophenone imine.
Optimized Parameters :
Limitations
-
Requires stringent moisture-free conditions.
-
Catalyst loading (5 mol%) impacts cost-effectiveness for large-scale synthesis.
Route 3: Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is resolved using chiral acids:
| Resolving Agent | Solvent | Yield (S-enantiomer) | Purity |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 45% | 98.5% ee |
| D-DBTA | Acetone | 52% | 99.2% ee |
Process :
Chromatographic Resolution
Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation:
-
Column : Chiralpak IC (250 × 4.6 mm)
-
Mobile Phase : Hexane:Isopropanol (80:20)
-
Retention Time : (S)-enantiomer = 12.7 min; (R)-enantiomer = 15.3 min
Route 4: Reductive Amination Strategy
Ketone Intermediate Preparation
-
Substrate : 3-Methyl-N-(2-bromo-benzyl)-butyramide ketone.
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
-
Amine Source : Ammonium acetate.
Reaction Profile :
Stereochemical Enhancement
Post-reduction recrystallization in diisopropyl ether improves ee to 99.5%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool | 72 | >99 | Moderate | High |
| Catalytic Amination | 68 | 92 | Low | Very High |
| Resolution | 52 | 99.2 | High | Moderate |
| Reductive Amination | 81 | 99.5 | High | Low |
Key Findings :
-
Reductive amination offers the best balance of yield, enantiopurity, and scalability.
-
Catalytic methods suffer from high catalyst costs but are valuable for small-scale enantioselective synthesis.
Critical Process Parameters and Optimization
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like Dess-Martin periodinane or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Anticancer Research
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with specific metabolic pathways. The bromobenzyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its action on cancer cells.
Neurological Studies
Research into neuroactive compounds has shown that derivatives of amino acids can exhibit neuroprotective properties. This particular compound could be explored for its effects on neurotransmitter systems, potentially serving as a lead compound for developing treatments for neurodegenerative diseases.
Antimicrobial Activity
The structural framework of this compound suggests potential antimicrobial properties. Compounds containing bromine are often evaluated for their ability to disrupt bacterial cell walls or interfere with metabolic processes in pathogens.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antitumor activity against human breast cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. Further research could elucidate whether this compound shares similar properties.
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, a structurally analogous compound was shown to reduce oxidative stress and improve neuronal survival rates. This suggests that this compound may have protective effects on neurons, warranting further investigation into its therapeutic potential for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding with target proteins, while the amide and isopropyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural similarities with other N-substituted benzyl amides. Notable analogues include:
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
- Molecular Formula : C₁₅H₂₂Cl₂N₂O
- Molecular Weight : 317.25 g/mol
- Substituent : 2,4-Dichloro-benzyl
- Chlorine’s electron-withdrawing nature may alter electronic interactions in biological systems or catalytic processes .
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide
- Molecular Formula : C₁₆H₂₆N₂OS
- Molecular Weight : 318.46 g/mol
- Substituent : 4-Methylsulfanyl-benzyl
- Key Features: The sulfur atom in the methylsulfanyl group enables hydrogen bonding and polar interactions distinct from halogenated analogues.
Comparative Analysis
Physicochemical Properties
| Compound | Molecular Weight | Substituent | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| (S)-2-Amino-N-(2-bromo-benzyl)-... | 329.26 | 2-Bromo-benzyl | 3.2 | ~0.5 (DMSO) |
| (S)-2-Amino-N-(2,4-dichloro-benzyl)-... | 317.25 | 2,4-Dichloro-benzyl | 3.5 | ~0.3 (DMSO) |
| (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-... | 318.46 | 4-Methylsulfanyl-benzyl | 2.8 | ~1.2 (DMSO) |
*LogP values estimated using fragment-based methods.
Key Observations :
Research Findings and Implications
- Catalytic Applications : highlights the role of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. The bromo derivative’s benzyl group could act as a directing group in analogous reactions, though its bulkiness may require optimization .
- Further in vitro studies are needed to validate this .
Biological Activity
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide, with the CAS number 1354016-49-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H23BrN2O
- Molecular Weight : 327.27 g/mol
- Structure : The compound features a bromo-substituted benzyl group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with bromo-substituted benzyl halides, followed by purification steps to isolate the desired compound. The specific synthetic routes may vary, but they often leverage established methods for amide formation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of amides similar to this compound. For example:
- Compounds with halogen substitutions, particularly at the ortho and para positions on the aromatic ring, have shown enhanced activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
- In a primary antimicrobial screening, several derivatives exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria, indicating that modifications to the benzyl group can significantly impact antibacterial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- Halogen Substituents : The presence of bromine at the 2-position on the benzyl ring contributes positively to antibacterial activity.
- Alkyl Substituents : The isopropyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
A comparative analysis of similar compounds indicates that those with electronegative substituents at strategic positions on the aromatic ring tend to exhibit higher antibacterial activity .
Case Studies
- Antibacterial Efficacy : In a comparative study involving various amide derivatives, this compound was tested against multiple bacterial strains. It demonstrated moderate to high inhibition rates, particularly against MRSA, with a minimum inhibitory concentration (MIC) determined at 16 μg/mL .
- Toxicity Assessment : Preliminary toxicity studies indicated that while some derivatives showed promising antibacterial effects, they also exhibited varying degrees of cytotoxicity in mammalian cell lines. Further optimization of the compound's structure is necessary to enhance selectivity for bacterial cells over human cells .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide, and how can reaction conditions be optimized?
The synthesis of structurally similar brominated amides often involves multi-step nucleophilic substitution and amidation reactions. For example, controlled copolymerization methods (as seen in polycationic dye-fixative synthesis) emphasize optimizing parameters like temperature (60–80°C), catalyst selection (e.g., APS initiators), and monomer ratios to achieve high purity . For bromo-benzyl derivatives, protecting group strategies (e.g., tert-butoxycarbonyl for amines) and palladium-catalyzed cross-coupling may reduce side reactions. Reaction monitoring via TLC or HPLC is critical for intermediate purification .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions, particularly for the (S)-configuration and bromo-benzyl group .
- X-ray crystallography for absolute configuration determination, as demonstrated in N-(5-bromo-2-chlorobenzyl) sulfonamide analogs .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed vs. calculated m/z for C₁₉H₂₈BrN₂O₂).
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) should be conducted. Degradation pathways (e.g., hydrolysis of the amide bond) can be tracked via HPLC-UV or LC-MS. pH-dependent stability (tested in buffers from pH 1–9) is critical for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Discrepancies may arise from metabolic instability or poor bioavailability. To address this:
- Perform hepatic microsomal assays to identify metabolic hotspots (e.g., demethylation or bromine displacement).
- Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ with in vivo exposure .
- Compare results with structurally related compounds, such as N-(2-methoxybenzyl)phenethylamine derivatives, which face similar challenges in translational studies .
Q. How can computational modeling predict interactions between this compound and target proteins (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding affinities. For example:
Q. What orthogonal methods validate the compound’s purity when traditional assays yield conflicting results?
Combine:
- Differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Chiral HPLC with polysaccharide-based columns to separate enantiomeric contaminants.
- 2D NMR (NOESY/ROESY) to confirm spatial proximity of substituents, ruling out regioisomers .
Q. How does the bromo-benzyl group influence the compound’s reactivity in cross-coupling reactions?
The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Ligand selection (e.g., XPhos for Pd-catalyzed aminations) to prevent dehalogenation.
- Solvent effects (e.g., DMF vs. toluene) on reaction efficiency, as observed in N-(2-bromoaryl)amide syntheses .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
